molecular formula C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3<br>C4H8 B086535 cis-2-Butene CAS No. 590-18-1

cis-2-Butene

Cat. No.: B086535
CAS No.: 590-18-1
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

cis-2-Butene, or (Z)-2-butene (IUPAC name), is a four-carbon alkene with a double bond between carbons 2 and 2. Its structure features both methyl groups on the same side of the double bond, leading to steric hindrance and lower thermodynamic stability compared to its trans isomer . Key properties include a molecular weight of 56.11 g/mol, a boiling point of 3.7°C, and a freezing point of -138.9°C . It is a colorless gas at room temperature, reactive in typical alkene reactions (e.g., hydrogenation, ozonolysis), and serves as a critical intermediate in petrochemical and polymerization processes .

Biological Activity

Cis-2-butene, a simple alkene with the molecular formula C₄H₈, is known for its role in various chemical processes and its potential biological activities. This article delves into the biological implications of this compound, particularly focusing on its metabolites, such as this compound-1,4-dial (BDA), which have been studied for their carcinogenic and mutagenic properties.

This compound is an unsaturated hydrocarbon that exists in two geometric forms: cis and trans. The cis form is characterized by the positioning of substituents on the same side of the double bond, influencing its reactivity and interactions with biological systems.

Metabolism and Biological Activity

The primary biological concern regarding this compound arises from its metabolism to this compound-1,4-dial (BDA), which has shown significant biological activity:

  • Mutagenicity : BDA has been identified as a mutagenic compound. Research indicates that it can induce DNA damage in various cell types, including liver cells. The mechanism involves the formation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cellular damage .
  • Carcinogenic Potential : Studies have demonstrated that BDA can promote liver cancer in animal models. In vitro studies using human liver cell lines have shown that exposure to BDA results in increased cell proliferation and altered gene expression associated with cancer progression .
  • Glutathione Conjugation : The conjugation of BDA with glutathione (GSH) is a critical detoxification pathway. This reaction produces mono- and bis-GSH conjugates, which are excreted in urine and serve as biomarkers for exposure to furan and its metabolites .

Case Study 1: Hepatic Effects

A study investigated the effects of BDA on human liver cells, revealing that exposure led to significant cytotoxicity and apoptosis. The findings indicated that BDA's reactive nature could disrupt cellular functions, contributing to liver damage and increasing cancer risk .

Case Study 2: Genotoxicity Testing

Another study focused on the genotoxic effects of BDA using L5178Y mouse lymphoma cells. The results confirmed that BDA induces mutations at a higher frequency compared to control groups, supporting its classification as a potential carcinogen .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and its metabolite BDA:

Study Focus Findings
Gouveia-Fernandes et al. (2022)Carcinogenic potentialIdentified BDA as a promoter of liver cancer in vitro; increased cell proliferation observed .
Nunes et al. (2006)MetabolismDemonstrated rapid GSH conjugation of BDA; proposed urinary metabolites as exposure markers .
COM report (2005)Toxicity evaluationFound evidence of mutagenicity in L5178Y cells; linked BDA exposure to DNA damage .

Scientific Research Applications

Petrochemical Industry

Cis-2-butene is primarily utilized as an intermediate in the production of various chemicals:

  • Butadiene Production : It serves as a precursor for butadiene, which is crucial for synthetic rubber manufacturing and other polymer applications .
  • Gasoline Additive : It is also employed in the formulation of high-octane gasoline, enhancing fuel performance .

Organic Synthesis

This compound plays a significant role in organic synthesis processes:

  • Halogenation and Alkylation : It is used in halogenation reactions to produce halogenated hydrocarbons and in alkylation processes to synthesize more complex organic molecules .
  • Synthesis of Other Compounds : The compound is involved in the synthesis of sec-butanol and other alcohols, contributing to the production of solvents and other industrial chemicals .

Atmospheric Chemistry

Research indicates that this compound participates in atmospheric reactions that can influence air quality:

  • Gas-phase Reactions : It has been studied for its role in gas-phase atmospheric chemistry, where it can contribute to the formation of secondary pollutants .
  • Asphyxiant Risk : Due to its properties as a simple asphyxiant, rapid evaporation can lead to frostbite and respiratory issues if not handled properly .

Safety and Toxicity

Understanding the toxicological profile of this compound is essential for safe handling:

  • Studies show that exposure to high concentrations (up to 10,000 ppm) does not induce significant systemic toxicity in laboratory animals .
  • However, it has been noted as a mucous membrane irritant and cardiac sensitizer at elevated levels, necessitating careful monitoring during industrial use .

Research Findings

StudyFindings
Arts et al. (1992)No significant adverse effects observed at concentrations <10,000 ppm during acute exposure studies on rats.
OECD (2004)Identified potential irritant effects; recommended safety measures for handling due to narcotic effects at high concentrations.
EFC Gases & Advanced MaterialsHighlighted its use as an intermediate for gasoline production and rubber manufacturing, emphasizing its importance in petrochemicals.

Q & A

Basic Research Questions

Q. How can cis-2-butene be experimentally distinguished from its trans isomer?

this compound and trans-2-butene exhibit distinct physical and spectral properties. Infrared (IR) spectroscopy identifies differences in C=C-H bending vibrations (cis: ~730–675 cm⁻¹; trans: ~965 cm⁻¹). Nuclear Magnetic Resonance (NMR) can also differentiate isomers via coupling constants (cis: J ≈ 10–12 Hz; trans: J ≈ 15–18 Hz). Calorimetric methods further reveal thermodynamic stability differences, as trans-2-butene is more stable by ~1.1 kcal/mol .

Q. What are the primary reaction pathways for this compound isomerization under thermal conditions?

At temperatures >1000 K, this compound undergoes isomerization to trans-2-butene via 1,4-hydrogen elimination, forming 1,3-butadiene. This pathway is kinetically favored due to lower activation energy compared to trans isomerization. Rate constants for these reactions are derived from jet-stirred reactor experiments coupled with computational models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is highly flammable and reactive with oxidizers. Experiments require inert atmospheres, spark-free equipment, and adherence to CSA Z195 safety standards for protective gear. Avoid high temperatures (>150°C) to prevent hazardous polymerization .

Q. Which spectroscopic techniques confirm the structural identity of synthesized this compound?

Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while IR and NMR validate bond geometry. The SMILES string (CC=CC) and InChIKey (IAQRGUVFOMOMEM-ARJAWSKDSA-N) provide unambiguous identifiers for computational validation .

Advanced Research Questions

Q. How can metal-organic frameworks (MOFs) separate this compound from other butene isomers?

Co₂(dobdc) MOFs exploit open metal sites to selectively adsorb this compound via π-complexation. Adsorption isotherms and X-ray crystallographic data (e.g., CIF files) validate separation efficiency. Competitive adsorption studies under varying pressures and temperatures optimize selectivity .

Q. What methodologies resolve contradictions in this compound concentration data during environmental sampling?

Anomalous spikes in this compound concentrations (e.g., PAMS data) require cross-validation with co-eluting olefins (e.g., 1-butene) using gas chromatography with flame ionization detection (GC-FID). Statistical outlier analysis and replicate sampling mitigate analytical artifacts .

Q. How are kinetic mechanisms for this compound combustion validated experimentally?

Laminar burning velocities measured in spherical combustion vessels (e.g., 1 atm, φ = 0.25–1.5) are compared with CHEMKIN simulations. First-stage sensitivity analysis identifies key reactions (e.g., H + O₂ ⇄ OH + O), while path flux analysis quantifies contributions of 1,3-butadiene formation pathways .

Q. What experimental designs quantify the thermodynamic stability of this compound relative to trans-2-butene?

Differential scanning calorimetry (DSC) measures enthalpy differences, while quantum mechanical calculations (e.g., CCSD(T)/CBS) provide Gibbs free energy values. Jet-stirred reactor experiments at 1050–1170 K monitor isomerization rates to derive equilibrium constants .

Q. How do this compound oxidation pathways influence atmospheric chemistry modeling?

High-level models incorporate pressure-dependent rate constants for 1,4-H elimination and isomerization reactions. Master equation simulations (e.g., MESMER) predict branching ratios under varying O₂ concentrations, validated against shock-tube data .

Q. What strategies optimize synthetic routes for this compound with high stereoselectivity?

Catalytic partial hydrogenation of 1,3-butadiene using Lindlar catalysts (Pd/CaCO₃, quinoline-poisoned) achieves >95% cis selectivity. Reaction conditions (e.g., H₂ pressure, solvent polarity) are optimized via Design of Experiments (DoE) methodologies .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

cis-2-Butene vs. trans-2-Butene

Physical Properties

Property This compound trans-2-Butene
Freezing Point (°C) -138.9 -105.6
Dipole Moment (Debye) 0.33 0
Stability Less stable More stable

The trans isomer’s symmetrical structure reduces steric strain, making it 1–2 kcal/mol more stable than this compound . This stability difference drives isomerization under thermal or catalytic conditions, favoring trans-2-butene at equilibrium .

Chemical Reactivity

  • Oxidation : At temperatures >1000 K, this compound oxidizes faster than trans-2-butene, primarily undergoing 1,4-hydrogen elimination to form 1,3-butadiene. Trans-2-butene, however, resists isomerization to cis under these conditions .
  • Isomerization : On Pd catalysts, this compound isomerizes to trans-2-butene with sustained catalytic activity at >250 K. Hydrogenation competes with isomerization but is suppressed by surface carbon deposits .
  • Adsorption : In metal-organic frameworks (MOFs) like HKUST-1, this compound shows moderate selectivity (1.5–2.7) over trans-2-butene due to interactions with open metal sites, though selectivity is less sensitive to metal type compared to 1-butene separations .

This compound vs. 1-Butene

Structural and Adsorption Differences

Property This compound 1-Butene
Double Bond Position C2–C3 C1–C2
Adsorption in RUB-41 Strongly adsorbed Weakly adsorbed

1-Butene, a structural isomer, is less polar and adsorbs weakly in zeolites like RUB-41 compared to cis- and trans-2-butene, enabling separation via microporous materials .

Catalytic Hydrogenation

  • Additive Effects : Electron-donating additives (e.g., ionic liquids) on Pt catalysts increase the trans/cis-2-butene ratio from 2.2 to 3.0 during hydrogenation, favoring trans due to electronic modulation of active sites .

This compound vs. Other Alkenes

  • Limonene: In ozonolysis, this compound forms a primary ozonide intermediate, analogous to limonene. Isotopic labeling (¹⁸O) confirms similar reaction pathways, with this compound serving as a model for studying larger terpenes .
  • Ethylene Metathesis: Ruthenium catalysts exhibit minimal selectivity between this compound and ethylene in ethenolysis, with activation barriers differing by <2 kcal/mol .

Industrial and Theoretical Implications

  • Separations : MOFs with open metal sites (e.g., Cu²⁺ in HKUST-1) offer modest cis/trans selectivity (1.5–2.7), though industrial separation remains challenging due to similar reactivity .
  • Kinetic vs. Thermodynamic Control : this compound is often the kinetic product in flow reactors, while trans-2-butene dominates at equilibrium .
  • Health and Environmental Impact: this compound is a minor component in tobacco smoke, with varying concentrations across brands (e.g., lower in brands B and C) .

Properties

IUPAC Name

(Z)-but-2-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3-
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InChI Key

IAQRGUVFOMOMEM-ARJAWSKDSA-N
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Canonical SMILES

CC=CC
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Isomeric SMILES

C/C=C\C
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Molecular Formula

Record name cis-2-BUTENE
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DSSTOX Substance ID

DTXSID0027224
Record name 2-Butene, (2Z)-
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Molecular Weight

56.11 g/mol
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Physical Description

Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

3.72 °C, 3.7 °C
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Flash Point

-11.99 °C (10.42 °F) - closed cup, Flammable gas
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Solubility

In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble)
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Density

0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l
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Vapor Density

1.9 (Air = 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181
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Color/Form

Flammable gas, Colorless gas

CAS No.

590-18-1
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Melting Point

-138.89 °C, -138.7 °C
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Retrosynthesis Analysis

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